L-Alanyl-L-methionine
Description
Historical Context of Dipeptide Research in Biological Systems
The study of dipeptides is rooted in the broader history of protein chemistry and nutrition. Early research focused on understanding the fundamental building blocks of proteins and their metabolic fates. It was recognized that proteins were hydrolyzed into smaller peptides and free amino acids before absorption and utilization. This led to investigations into the specific roles and properties of dipeptides.
Initially, dipeptides were primarily considered as intermediate products of protein digestion. However, subsequent research revealed that they possess unique physiological and biochemical properties distinct from their constituent free amino acids. For instance, some dipeptides were found to be absorbed more efficiently than free amino acids and to exhibit specific biological activities. This understanding paved the way for the exploration of synthetic dipeptides for various applications, including in clinical nutrition and as research tools. The development of parenteral and enteral nutrition formulations highlighted the challenges of providing certain amino acids, such as glutamine and tyrosine, due to their instability or low solubility. This spurred the synthesis and investigation of dipeptide forms, like L-alanyl-L-glutamine, to overcome these limitations. researchgate.netnih.govnih.govnih.govsci-hub.sed-nb.infonih.gov
Current Landscape of L-Alanyl-L-methionine Investigations
Current research on this compound is multifaceted, spanning across biochemistry, cell biology, and pharmacology. A significant area of investigation is its potential as a more stable and bioavailable source of methionine in specialized nutritional formulations and cell culture media. ontosight.aimembrapure.de Methionine is an essential amino acid crucial for protein synthesis, methylation reactions, and as a precursor for other sulfur-containing compounds like cysteine and glutathione (B108866). drugbank.comsamipubco.comresearchgate.net However, its solubility and stability can be limiting factors in certain applications.
Researchers are exploring the metabolic fate of this compound, investigating how it is hydrolyzed to release its constituent amino acids and how this impacts cellular metabolism. Studies have indicated that upon hydrolysis, L-alanine can be involved in glucose metabolism, while L-methionine participates in protein synthesis and the production of S-adenosylmethionine (SAMe), a universal methyl donor. drugbank.com
Furthermore, the potential antioxidant properties of this compound are under investigation. ontosight.aismolecule.com The sulfur-containing side chain of methionine is known to be susceptible to oxidation, and this reactivity may contribute to the dipeptide's ability to scavenge reactive oxygen species. drugbank.comnih.gov This has led to studies exploring its protective effects against oxidative stress in various biological models.
Table 1: Key Research Areas for this compound
| Research Area | Focus of Investigation | Key Findings/Observations |
| Nutritional Science | Use in parenteral and enteral nutrition, animal feed. researchgate.netnih.govmdpi.com | Potential for improved methionine delivery and stability. researchgate.net |
| Cell Biology | Supplementation in cell culture media. membrapure.ded-nb.infoathenaes.comgoogle.com | May serve as a more stable source of methionine for cultured cells. membrapure.de |
| Biochemistry | Metabolic pathways and enzymatic hydrolysis. | Hydrolyzed to L-alanine and L-methionine, influencing various metabolic routes. |
| Pharmacology | Antioxidant and cytoprotective effects. ontosight.ai | Exhibits potential to mitigate oxidative stress. smolecule.com |
Significance as a Model Dipeptide in Complex Biological Studies
This compound serves as a valuable model compound for several reasons. Its relatively simple structure, composed of two common amino acids, makes it an ideal candidate for studying the fundamental principles of peptide transport, hydrolysis, and metabolism.
In the field of parenteral nutrition, where the stability and solubility of amino acids are critical, dipeptides like this compound offer a practical solution. researchgate.netnih.govd-nb.info Studying its behavior in these systems provides insights that can be applied to the design of more effective nutritional therapies.
The dipeptide is also utilized in studies of peptide bond chemistry and stability. Its well-defined structure allows researchers to investigate the influence of neighboring amino acid residues on the properties of the peptide bond under various conditions.
Furthermore, investigations into the crystal structure of this compound provide detailed information about its three-dimensional conformation and intermolecular interactions. iucr.orgnih.govias.ac.in This structural data is crucial for understanding its physicochemical properties, such as solubility and melting point, and for modeling its interactions with enzymes and transport proteins. ontosight.ai
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C8H16N2O3S |
| Molecular Weight | 220.29 g/mol |
| Melting Point | 240-245°C |
| Solubility | Soluble in water, slightly soluble in organic solvents. |
| Appearance | White crystalline powder. |
Data sourced from multiple references. ontosight.ai
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3S/c1-5(9)7(11)10-6(8(12)13)3-4-14-2/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHURBQASBLAPO-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCSC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50932428 | |
| Record name | N-(2-Amino-1-hydroxypropylidene)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Alanylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028693 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
14486-05-6 | |
| Record name | L-Alanyl-L-methionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14486-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanyl-L-methionine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014486056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-1-hydroxypropylidene)methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50932428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-alanyl-L-methionine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | Alanylmethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028693 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biological Functions and Intracellular Mechanisms of L Alanyl L Methionine
Metabolic Integration and Derivative Pathways
Following its absorption, L-Alanyl-L-methionine is broken down into L-alanine and L-methionine, which then enter the body's free amino acid pools. The bioavailability of amino acids from dipeptides can be more rapid than from the ingestion of free-form amino acids. This efficient uptake is crucial for the subsequent metabolic roles of these two amino acids.
Contribution to Amino Acid Pools and Nitrogen Balance
The alanine (B10760859) component of the dipeptide also plays a significant role in nitrogen metabolism. It is a major vehicle for the transport of nitrogen from peripheral tissues, such as muscle, to the liver in a non-toxic form. This process is a key component of the glucose-alanine cycle.
Precursor Role in Sulfur-Containing Compound Synthesis (e.g., Cysteine, Glutathione)
L-methionine is a sulfur-containing amino acid and serves as a primary precursor for the synthesis of other vital sulfur-containing molecules. One of the most significant of these is L-cysteine. The metabolic pathway for this conversion is known as the transsulfuration pathway. wikipedia.orghealthline.comuwm.edu.pl In this pathway, methionine is first converted to S-adenosylmethionine (SAM), which then donates its methyl group to become S-adenosylhomocysteine (SAH). SAH is subsequently hydrolyzed to homocysteine. The enzyme cystathionine (B15957) β-synthase then catalyzes the condensation of homocysteine with serine to form cystathionine. Finally, cystathionine is cleaved by cystathionine γ-lyase to yield L-cysteine and α-ketobutyrate.
L-cysteine is a critical component of the tripeptide glutathione (B108866) (GSH), a major intracellular antioxidant. healthline.com Glutathione plays a pivotal role in protecting cells from oxidative damage by reactive oxygen species (ROS), detoxification of xenobiotics, and maintaining the redox state of the cell. mdpi.com Therefore, the provision of L-methionine from this compound directly supports the body's antioxidant capacity through the synthesis of glutathione. researchgate.netnih.govpsu.edu
| Precursor Amino Acid | Key Sulfur-Containing Derivative | Primary Function of Derivative |
| L-Methionine | L-Cysteine | Building block for proteins and precursor to glutathione. |
| L-Cysteine | Glutathione (GSH) | Major intracellular antioxidant, detoxification. |
| L-Methionine | Taurine (via cysteine) | Osmoregulation, bile salt conjugation, antioxidant functions. |
Participation in One-Carbon Metabolism and Transmethylation Cycles
The methionine cycle, a key component of one-carbon metabolism, is fundamentally dependent on the availability of L-methionine. This cycle is responsible for the production of S-adenosylmethionine (SAM), the universal methyl donor in the body. mdpi.comnih.govnih.govepigenie.com The process begins with the activation of methionine by ATP, catalyzed by the enzyme methionine adenosyltransferase, to form SAM.
SAM donates its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and phospholipids, in reactions catalyzed by methyltransferases. These methylation reactions are crucial for the regulation of gene expression (epigenetics), signal transduction, and the synthesis of various essential molecules such as creatine (B1669601) and epinephrine. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle as homocysteine can be remethylated back to methionine. mdpi.comnih.gov
| Methyl Donor | Key Methylated Products | Biological Significance of Methylation |
| S-Adenosylmethionine (SAM) | DNA, RNA | Regulation of gene expression (epigenetics). |
| S-Adenosylmethionine (SAM) | Proteins (e.g., histones) | Modulation of protein function and chromatin structure. |
| S-Adenosylmethionine (SAM) | Phospholipids | Membrane integrity and signaling. |
| S-Adenosylmethionine (SAM) | Neurotransmitters (e.g., epinephrine) | Synthesis of key signaling molecules. |
| S-Adenosylmethionine (SAM) | Creatine | Energy metabolism in muscle and brain. |
Interaction with Alanine-Glucose Cycle Dynamics
The L-alanine component of the dipeptide is a key participant in the alanine-glucose cycle, also known as the Cahill cycle. wikipedia.orgnorthwestern.edunih.govsmpdb.ca This intercellular metabolic pathway facilitates the transport of nitrogen from muscle to the liver and the recycling of carbon skeletons for gluconeogenesis. wikipedia.orgnorthwestern.edunih.govsmpdb.ca
During periods of fasting or prolonged exercise, muscle protein is broken down, releasing amino acids. The amino groups from these amino acids are transferred to pyruvate (B1213749), a product of glycolysis, to form L-alanine. This reaction is catalyzed by the enzyme alanine aminotransferase (ALT). healthline.comresearchgate.net L-alanine is then released into the bloodstream and transported to the liver.
In the liver, the reverse reaction occurs: alanine aminotransferase transfers the amino group from L-alanine to α-ketoglutarate, reforming pyruvate and generating glutamate (B1630785). healthline.comresearchgate.net The pyruvate can then be used as a substrate for gluconeogenesis to produce glucose, which is released back into the bloodstream to be used by tissues such as muscle and brain for energy. The amino group from glutamate can be incorporated into urea (B33335) for excretion. This cycle provides a non-toxic way to transport nitrogen from peripheral tissues to the liver and allows for the regeneration of glucose from amino acid catabolism. wikipedia.orgnorthwestern.edunih.govsmpdb.ca
Regulation of Cellular Processes via Protein Synthesis and Turnover
Both L-alanine and L-methionine are proteinogenic amino acids, meaning they are incorporated into proteins during translation. Their availability directly impacts the rate and efficiency of protein synthesis, a fundamental process for cell growth, repair, and function.
Role as a Building Block in Polypeptide Elongation
Protein synthesis is a complex process that involves the transcription of genetic information from DNA to messenger RNA (mRNA) and the subsequent translation of this mRNA into a polypeptide chain. The elongation phase of translation is where the ribosome moves along the mRNA template, reading its codons and adding the corresponding amino acids to the growing polypeptide chain.
L-alanine and L-methionine, delivered from the hydrolysis of this compound, are incorporated into their respective positions in the polypeptide chain as dictated by the mRNA sequence. Methionine holds a unique position in protein synthesis as it is almost always the first amino acid in a newly synthesized protein, coded by the start codon AUG. nih.gov While this initial methionine is often removed later, its presence is essential for the initiation of translation. nih.govscience.gov Therefore, a sufficient supply of methionine is critical for the commencement of protein synthesis. Both L-alanine and L-methionine are then incorporated into the elongating polypeptide chain, contributing to the final structure and function of the protein.
Modulation of Mammalian Target of Rapamycin (mTOR) Signaling Pathway
The mammalian Target of Rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and metabolism in response to environmental cues like nutrients and growth factors. mit.edu The mTOR pathway, particularly the mTOR Complex 1 (mTORC1), integrates signals from amino acids to control anabolic processes such as protein synthesis and inhibit catabolic processes like autophagy. mit.edumit.edu
L-methionine, a key component of this compound, is a significant activator of the mTORC1 pathway. nih.gov Research in C2C12 cells has shown that L-methionine can significantly promote the phosphorylation of mTOR and its downstream target, S6K1, which is a crucial step in promoting protein synthesis. nih.gov The mechanism of activation can occur through several routes. One identified mechanism involves the amino acid receptor TAS1R1/TAS1R3, which senses a wide array of amino acids and subsequently activates mTORC1. nih.gov Another critical sensor is SAMTOR, a protein that detects levels of S-adenosyl methionine (SAM), a direct metabolite of methionine. mit.edu This sensing of SAM levels by SAMTOR informs the mTOR pathway about the availability of methionine, thereby linking the amino acid's presence to the regulation of cell growth and metabolism. mit.edu
Furthermore, methionine can regulate the mTORC1 signaling pathway by influencing the methylation status of Phosphatase 2A (PP2A). nih.gov High intracellular levels of SAM lead to the methylation and activation of PP2A, which in turn can activate mTORC1. nih.gov This intricate network ensures that cellular growth and protein synthesis are tightly coupled to the availability of essential amino acids like methionine.
Influence on Gene Expression and Myogenesis
Myogenesis, the formation of muscle tissue, is a highly regulated process involving the expression of a specific set of myogenic regulatory factors (MRFs). Methionine, delivered by this compound, plays a role in muscle growth, although its direct effect on the expression of all myogenesis-related genes can vary. nih.govnih.gov
Studies in growing pigs investigating the effects of L-methionine supplementation did not find significant differences in the mRNA expression of several key myogenesis-related genes. nih.gov These genes include myogenic differentiation 1 (MyoD), myogenin (MyoG), myogenic factor 5 (Myf5), and muscle regulatory factor 4 (MRF4), as well as myocyte enhancer factors (MEF2A, 2B, 2C, and 2D). nih.gov
However, in other contexts, such as in slow-growing chickens, it has been observed that amino acids can influence the expression of myogenic genes. For instance, L-arginine was shown to upregulate MyoG gene expression. frontiersin.org While the specific effects of this compound on the full spectrum of myogenic genes require further detailed investigation, the role of its constituent amino acids in protein synthesis is fundamental to muscle development. nih.gov
| Gene | Function in Myogenesis | Observed Effect of L-Methionine Supplementation (Pigs) nih.gov |
| MyoD | Initiates the myogenic program | No significant difference in mRNA expression |
| MyoG | Promotes myocyte fusion and terminal differentiation | No significant difference in mRNA expression |
| Myf5 | A primary myogenic regulatory factor | No significant difference in mRNA expression |
| MRF4 | Involved in the later stages of myotube maturation | No significant difference in mRNA expression |
| MEF2 Family | Co-factors that work with MRFs to activate muscle-specific genes | No significant difference in mRNA expression |
Impact on Cell Proliferation and Viability
The impact of L-methionine on cell proliferation and viability is context-dependent, exhibiting different effects on cancerous versus non-cancerous cells and varying among different cell lines. Methionine is essential for the biosynthesis of polyamines like spermine (B22157) and spermidine, which are necessary for cell proliferation. nih.gov
In certain cancer cell lines, L-methionine has demonstrated inhibitory effects on proliferation. For example, it has been shown to reduce the growth of human pancreatic cancer cells (BXPC-3 and HPAC) by 31-35% after seven days of exposure. nih.gov In these pancreatic cancer cells, L-methionine also interfered with the cell cycle. nih.gov Similar anti-proliferative effects were observed in breast (MCF-7) and prostate (LNCaP) cancer cells, where methionine treatment selectively inhibited cell cycle progression without significantly affecting non-tumorigenic human breast and prostate epithelial cells. nih.govnih.gov
Conversely, depletion of methionine can significantly reduce the proliferation and viability of other cancer cells, such as in acute myeloid leukemia (AML). ru.nl This highlights a dependency of these cancer cells on methionine for survival. In non-cancerous myoblasts, an optimal supply of L-methionine stimulates cell growth, but over-supplementation can begin to retard it. nih.gov
| Cell Type | Effect of L-Methionine | Research Finding |
| Pancreatic Cancer Cells (BXPC-3, HPAC) | Inhibition | Reduced cell proliferation by 31-35%. nih.gov |
| Breast Cancer Cells (MCF-7) | Inhibition | Selectively inhibits cell cycle progression. nih.govnih.gov |
| Prostate Cancer Cells (LNCaP) | Inhibition | Selectively inhibits cell cycle progression. nih.govnih.gov |
| Acute Myeloid Leukemia (AML) Cells | Essential for Growth | Methionine depletion reduced cell proliferation and viability. ru.nl |
| Murine Myoblasts (C2C12) | Stimulation (Optimal), Inhibition (Excess) | Optimal levels stimulate growth, while high concentrations (1000 µM) retard it. nih.gov |
Oxidative Stress Response and Antioxidant Modulatory Effects
This compound contributes significantly to the cellular antioxidant defense system, primarily through the properties of its methionine residue. It combats oxidative stress through direct scavenging of reactive species and by activating key endogenous antioxidant pathways.
Direct Reactive Oxygen Species (ROS) Scavenging Mechanisms
Methionine is one of the most easily oxidized amino acid residues in proteins. nih.gov This susceptibility allows it to react readily with a variety of damaging reactive oxygen species (ROS), such as hydrogen peroxide and hypochlorite, effectively neutralizing them. nih.gov When a methionine residue within a protein is oxidized, it is converted to methionine sulfoxide (B87167) (MetO). nih.govnih.gov This process scavenges the ROS, thereby protecting other vital cellular components from oxidative damage. nih.gov Peroxynitrite, a reactive nitrogen species (RNS), also reacts with methionine to form methionine sulfoxide. encyclopedia.pub The ability of methionine residues to be oxidized and then subsequently repaired allows them to act as catalytic antioxidants, repeatedly scavenging ROS. nih.gov
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Responsive Element (ARE) Pathway
Beyond direct scavenging, L-methionine can bolster the cell's intrinsic antioxidant defenses by activating the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Antioxidant Responsive Element (ARE) pathway. nih.govresearchgate.net Nrf2 is a critical transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. researchgate.netmdpi.com
Studies in growing rats have demonstrated that L-methionine intake activates Nrf2 by depressing its inhibitors, Keap1 and Cul3. nih.govresearchgate.net This activation leads to the upregulation of ARE-driven antioxidant enzymes. nih.govresearchgate.net This response enhances the synthesis of glutathione (GSH), a major intracellular antioxidant, and stimulates the expression of numerous protective enzymes. nih.govnih.gov
Key Antioxidant Genes Upregulated by the Nrf2-ARE Pathway:
Catalase (CAT) nih.govresearchgate.net
Superoxide (B77818) Dismutase (SOD) nih.govresearchgate.net
Glutathione Peroxidase (GPx) nih.govresearchgate.net
Glutathione S-Transferase (GST) nih.govresearchgate.net
Heme Oxygenase 1 (HO-1) nih.govresearchgate.net
Methionine Sulfoxide Reductases (MsrA, MsrB2, MsrB3) nih.govresearchgate.net
Regulation of Methionine Sulfoxide Reductase (Msr) System Activity
The antioxidant function of methionine is made sustainable and catalytic by the Methionine Sulfoxide Reductase (Msr) system. austinpublishinggroup.com This enzymatic system repairs oxidized methionine residues, converting methionine sulfoxide (MetO) back to methionine. nih.govmdpi.com This reversal restores the function of the affected protein and makes the methionine residue available to scavenge another ROS molecule. nih.govmdpi.com
The Msr system is composed of two main classes of enzymes: MsrA, which reduces the S-diastereomer of MetO, and MsrB, which reduces the R-diastereomer. nih.govaustinpublishinggroup.com The activity of this system is crucial for maintaining protein function and protecting against oxidative stress-related damage. austinpublishinggroup.comnih.gov L-methionine intake has been shown to stimulate the hepatic expression of MsrA, MsrB2, and MsrB3. nih.govresearchgate.net This upregulation of the Msr system, driven by the Nrf2 pathway, enhances the cell's capacity to repair oxidative damage, highlighting a comprehensive antioxidant strategy linked to methionine availability. nih.govresearchgate.net
Influence on Endogenous Antioxidant Enzyme Systems (e.g., SOD, CAT, GPx)
This compound contributes to cellular antioxidant defense by bolstering the activity of primary endogenous antioxidant enzymes. The constituent amino acid, L-methionine, is known to activate the nuclear factor erythroid 2-related factor 2-antioxidant responsive element (Nrf2-ARE) pathway. This activation leads to the upregulation of antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). nih.gov Studies on related dipeptides, such as Alanyl-Glutamine, have demonstrated a significant anti-oxidant effect by increasing the activities of SOD and GPx. researchgate.net
The primary role of these enzymes is to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage. ulisboa.pt
Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (*O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), which is the first line of defense against ROS. ulisboa.pt
Catalase (CAT): Located in peroxisomes, CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more harmful radicals. ulisboa.pt
Glutathione Peroxidase (GPx): This enzyme reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione as a reducing agent. ulisboa.pt
The administration of L-methionine has been shown to stimulate the hepatic enzyme activities of CAT, SOD, and GPx in rats. nih.gov This suggests that the methionine component of this compound is a key contributor to its ability to enhance the endogenous antioxidant defense system.
| Enzyme | Function | Influence of Methionine Component |
|---|---|---|
| Superoxide Dismutase (SOD) | Converts superoxide radicals to hydrogen peroxide and oxygen. ulisboa.pt | Upregulated through the Nrf2-ARE pathway. nih.gov |
| Catalase (CAT) | Decomposes hydrogen peroxide into water and oxygen. ulisboa.pt | Hepatic enzyme activity is stimulated. nih.gov |
| Glutathione Peroxidase (GPx) | Reduces hydrogen peroxide and lipid hydroperoxides. ulisboa.pt | Activity is elevated, contributing to anti-oxidant effects. nih.govresearchgate.net |
Mitigation of Lipid Peroxidation Markers (e.g., Malondialdehyde)
This compound plays a role in mitigating oxidative damage by reducing markers of lipid peroxidation, such as malondialdehyde (MDA). Lipid peroxidation is a process where oxidants attack lipids, particularly polyunsaturated fatty acids in cell membranes, leading to cellular damage. researchgate.net MDA is one of the main byproducts of this process and is widely used as a biomarker for oxidative stress. mdpi.comnih.gov
The L-methionine component of the dipeptide is effective in reducing hepatic levels of ROS and MDA. nih.gov This effect is achieved through the enhancement of the endogenous antioxidant systems discussed previously. By increasing the activity of enzymes like SOD, CAT, and GPx, the dipeptide helps to neutralize the free radicals that initiate the lipid peroxidation chain reaction, thereby decreasing the formation of MDA. nih.govresearchgate.net Studies involving the related dipeptide Alanyl-Glutamine have also shown a capacity to protect against oxidative stress, further supporting the role of such dipeptides in combating lipid peroxidation. nih.gov
Peptide Transport Systems and Cellular Uptake Mechanisms
Specificity and Affinity for Oligopeptide Transporters (e.g., SLC15A1, PEPT1)
The cellular uptake of this compound is primarily mediated by proton-coupled oligopeptide transporters (POTs), specifically PEPT1. wikipedia.orgsolvobiotech.com PEPT1, encoded by the SLC15A1 gene, is a high-capacity, low-affinity transporter predominantly expressed on the apical membrane of intestinal epithelial cells. wikipedia.orgsolvobiotech.comnih.gov Its main physiological function is the absorption of di- and tripeptides resulting from the digestion of dietary proteins. wikipedia.orgsolvobiotech.com
PEPT1 transports a wide variety of di- and tripeptides, and its activity is largely sequence-independent. solvobiotech.com As a dipeptide composed of L-amino acids, this compound is a substrate for this transporter. The transport process is electrogenic, meaning it involves a net movement of charge across the membrane. guidetopharmacology.org
Distinction in Uptake Kinetics Compared to Free Amino Acids
The absorption of dipeptides like this compound via peptide transporters is kinetically distinct from the transport of free amino acids, which utilize separate amino acid transport systems. nih.govnih.gov Research comparing the absorption of dipeptides to their constituent free amino acids has shown that dipeptide transport can be more rapid and efficient. nutrition.orgresearchgate.net
Ingestion of free amino acids leads to a rapid increase in plasma amino acid concentrations. nutrition.org However, the uptake of amino acids in the form of dipeptides, such as alanyl-glutamine, can lead to even greater plasma availability of the constituent amino acids compared to ingesting the free amino acids alone. researchgate.net This suggests that the PEPT1 transport system provides a highly effective pathway for amino acid absorption, potentially bypassing saturation of individual amino acid transporters.
Energy Dependency of Dipeptide Transport Processes
The transport of this compound via PEPT1 is an active process that is dependent on metabolic energy. solvobiotech.comguidetopharmacology.org Specifically, PEPT1 functions as a symporter, co-transporting di- and tripeptides with protons (H⁺) down an electrochemical gradient. wikipedia.orgsolvobiotech.com This proton gradient is maintained by the sodium-proton exchanger (NHE) on the apical membrane, which in turn relies on the sodium gradient established by the energy-dependent Na⁺/K⁺-ATPase pump on the basolateral membrane. Therefore, the uptake of the dipeptide is indirectly coupled to ATP hydrolysis, making it an energy-dependent secondary active transport process. The synthesis of L-methionine itself is an energy-intensive process, requiring a significant supply of NADPH. mdpi.com
Influence of Stereoisomerism on Transport Efficiency
Biological transport systems typically exhibit a high degree of stereospecificity. The PEPT1 transporter preferentially recognizes and transports peptides composed of L-enantiomers of amino acids. solvobiotech.com While some transport systems may show a limited capacity to transport D-isomers of amino acids, the efficiency is generally much lower than for the natural L-forms. biologists.com For instance, studies on free methionine have shown that the L-isomer is superior in efficacy to the D-isomer. nih.gov This preference for L-isomers is a critical feature of amino acid and peptide transport, ensuring the efficient uptake of biologically useful forms for protein synthesis and other metabolic functions. nih.gov Therefore, the L-configuration of both alanine and methionine in this compound is crucial for its efficient recognition and transport by the PEPT1 system.
| Transport Characteristic | Description | Relevance to this compound |
|---|---|---|
| Transporter Specificity | Mediated by PEPT1 (SLC15A1), a high-capacity, low-affinity transporter for di- and tripeptides. wikipedia.orgsolvobiotech.com | As an L-dipeptide, it is a natural substrate for PEPT1. |
| Uptake Kinetics | Dipeptide transport can be more rapid and efficient than the transport of free amino acids. nutrition.orgresearchgate.net | Absorption may be faster than for free L-alanine and L-methionine. |
| Energy Dependency | Secondary active transport coupled to a proton (H⁺) gradient, which is maintained by ATP-dependent pumps. wikipedia.orgsolvobiotech.comguidetopharmacology.org | Cellular uptake requires metabolic energy. |
| Stereoisomerism | PEPT1 shows a strong preference for peptides containing L-amino acids. solvobiotech.com | The L-configuration of both amino acids ensures high transport efficiency. |
Enzymatic Interactions and Biotransformation
The metabolic journey of this compound begins with its interaction with various enzymes that catalyze its breakdown and subsequent chemical modifications. The peptide bond linking L-alanine and L-methionine is the initial target for enzymatic action, which then releases the constituent amino acids to participate in various metabolic pathways.
Substrate Specificity for Peptidases and Proteases
The breakdown of this compound is initiated by the hydrolytic cleavage of its peptide bond, a reaction catalyzed by enzymes known as peptidases or proteases. This process releases L-alanine and L-methionine, making them available for protein synthesis and other metabolic functions. The efficiency of this hydrolysis is dependent on the substrate specificity of the involved enzymes.
Peptidases exhibit a range of specificities. Some, like leucine (B10760876) aminopeptidase, are involved in the complete hydrolysis of proteins and peptides. The hydrolysis of peptide bonds can also be catalyzed by intestinal mucosa, which contains various peptide hydrolases essential for the final phase of protein digestion nih.govjci.org.
The table below illustrates the differential ability of various methionine-containing dipeptides to support protein accretion in cell culture, highlighting the importance of peptide structure for peptidase activity.
| Dipeptide | Position of Methionine | Relative Protein Accretion (% of L-methionine) |
| Met-Gly | N-Terminus | High |
| Gly-Met | C-Terminus | Lower than Met-Gly |
| Met-Ala | N-Terminus | High |
| Ala-Met | C-Terminus | Lower than Met-Ala |
| Met-Val | N-Terminus | High |
| Val-Met | C-Terminus | Lower than Met-Val |
| This table is a representation of findings that dipeptides with N-terminal methionine generally support higher protein accretion compared to their C-terminal counterparts, indicating a substrate preference by cellular peptidases. nih.gov |
Impact on Methionine-Degrading Enzymes (e.g., L-Methioninase)
Once this compound is hydrolyzed and L-methionine is released, the free L-methionine becomes a substrate for various enzymes involved in its degradation. A key enzyme in this pathway is L-methioninase (also known as L-methionine γ-lyase), which catalyzes the conversion of L-methionine into α-ketobutyrate, methanethiol, and ammonia (B1221849) medcraveonline.com.
L-methioninase exhibits a high degree of substrate specificity for L-methionine. The dipeptide this compound itself is not a direct substrate for this enzyme. The peptide bond must first be cleaved by peptidases for the liberated L-methionine to be acted upon by L-methioninase. Studies on L-methioninase from various microbial sources, including fungi and bacteria, consistently demonstrate its high affinity for L-methionine over other amino acids medcraveonline.comnih.govnih.gov. For instance, L-methioninase purified from Candida tropicalis and Aspergillus flavipes showed the highest activity with L-methionine as the substrate nih.gov.
The kinetic parameter, Km (Michaelis constant), which indicates the substrate concentration at which the enzyme reaction rate is half of the maximum, is a measure of the enzyme's affinity for the substrate. A lower Km value signifies a higher affinity. L-methioninases from different microorganisms have varying Km values for L-methionine, but they all reflect a strong preference for this amino acid.
The table below summarizes the substrate specificity of L-methioninase from different microbial sources.
| Microbial Source | Preferred Substrates | Km for L-methionine (mM) |
| Pseudomonas putida | L-methionine | 1.0 |
| Citrobacter freundii | L-methionine | 0.7 |
| Candida tropicalis | L-methionine, L-cysteine | 0.5 |
| Aspergillus flavipes | L-methionine, L-cysteine | Not specified |
| This table shows the high substrate specificity of L-methioninase for L-methionine across different species, as indicated by the low Km values. nih.gov |
Therefore, the impact of this compound on methionine-degrading enzymes is indirect and sequential. The rate of L-methionine degradation by L-methioninase is dependent on the prior rate of hydrolysis of the dipeptide by peptidases.
Interactions with D-Amino Acid Oxidase (DAAO)
D-amino acid oxidase (DAAO) is a flavoenzyme that specifically catalyzes the oxidative deamination of D-amino acids, producing the corresponding α-keto acid, ammonia, and hydrogen peroxide. A key characteristic of DAAO is its high stereospecificity; it is highly active towards D-isomers of amino acids but is almost completely inactive towards the corresponding L-isomers.
This compound is a dipeptide composed exclusively of L-amino acids (L-alanine and L-methionine). Consequently, neither the intact dipeptide nor its constituent L-amino acids are substrates for D-amino acid oxidase. The enzymatic machinery of DAAO is structured to bind and process D-amino acids, and it does not recognize or interact with L-amino acids or peptides derived from them.
This lack of interaction is fundamental to the distinct metabolic pathways for L- and D-amino acids in most organisms. While L-amino acids are the building blocks of proteins and are metabolized through various transamination and degradation pathways, D-amino acids (when present) are specifically targeted by enzymes like DAAO. Therefore, the biotransformation of this compound does not involve D-amino acid oxidase.
Advanced Research Methodologies for L Alanyl L Methionine Investigation
Synthetic Methodologies and Chemoenzymatic Production
The synthesis of L-Alanyl-L-methionine can be achieved through various chemical and biological methods. These approaches offer distinct advantages in terms of yield, purity, and scalability.
Chemical peptide synthesis provides a controlled and stepwise approach to producing this compound. Two primary strategies are employed: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS): Pioneered by Bruce Merrifield, SPPS is a widely used method for synthesizing peptides. peptide.com The process involves the covalent attachment of the C-terminal amino acid, L-methionine, to an insoluble polymer resin. uci.edu The synthesis then proceeds in a C-terminal to N-terminal direction. researchgate.net The α-amino group of the attached methionine is protected by a temporary protecting group, most commonly the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. wikipedia.orgcsic.es
The synthesis cycle for this compound via Fmoc-based SPPS would involve the following steps:
Deprotection: The Fmoc group is removed from the resin-bound L-methionine using a mild base, typically a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF), to expose the free amino group. uci.edu
Activation and Coupling: The next amino acid, L-alanine, with its α-amino group protected by an Fmoc group, is activated. Its carboxyl group is converted into a more reactive species using coupling reagents such as HBTU/HATU/HCTU/TBTU. peptide.com The activated Fmoc-L-alanine is then added to the resin, where it forms a peptide bond with the free amino group of L-methionine.
Washing: Excess reagents and by-products are removed by washing the resin with a suitable solvent. peptide.com
This cycle is repeated for each subsequent amino acid until the desired dipeptide sequence is assembled. Finally, the peptide is cleaved from the resin support, and the side-chain protecting groups (if any) are removed, typically using a strong acid cocktail, such as trifluoroacetic acid (TFA). peptide.com For peptides containing methionine, which is susceptible to oxidation, scavengers are often included in the cleavage cocktail to prevent the formation of methionine sulfoxide (B87167). biotage.com
Solution-Phase Peptide Synthesis (SPPS): Also known as conventional peptide synthesis, this method involves the stepwise addition of amino acids in a homogenous solution. wikipedia.org For the synthesis of this compound, the N-terminal of L-alanine and the C-terminal of L-methionine would be protected. The unprotected carboxyl group of L-alanine is then activated and reacted with the unprotected amino group of L-methionine to form the dipeptide. ekb.eg This method is particularly useful for large-scale synthesis but can be more time-consuming and require purification after each step. wikipedia.org A study on the solution-phase synthesis of Met-enkephalin (Tyr-Gly-Gly-Phe-Met) highlights the use of protecting groups like tert-butyloxycarbonyl (Boc) for the N-terminal and benzyl (B1604629) esters for the C-terminal. nih.govresearchgate.net
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (SPPS) |
|---|---|---|
| Principle | Stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. uci.edu | Stepwise addition of amino acids in a homogenous solution. wikipedia.org |
| Direction of Synthesis | C-terminus to N-terminus. researchgate.net | Either direction, but typically C-terminus to N-terminus. |
| Purification | Purification is performed at the end of the synthesis after cleavage from the resin. peptide.com | Purification is required after each coupling step. |
| Scalability | Well-suited for laboratory-scale and automated synthesis. | More amenable to large-scale industrial production. wikipedia.org |
| Protecting Groups | Commonly Fmoc for N-terminal protection. wikipedia.orgcsic.es | Commonly Boc for N-terminal protection. nih.govresearchgate.net |
Biocatalytic methods offer an alternative to chemical synthesis, often providing high stereoselectivity and milder reaction conditions.
Enzymatic Synthesis: The enzymatic synthesis of dipeptides can be achieved using proteases or other specialized enzymes. nih.gov For instance, the enzyme DltA has been utilized to synthesize the dipeptide N-(d-alanyl)-l-cysteine, demonstrating the potential for enzymatic peptide bond formation. nih.gov The optimal conditions for such enzymatic reactions, including pH and temperature, are crucial for maximizing yield. In the case of d-Ala-l-Cys synthesis, the maximum enzyme activity was observed at pH 9.5 and a temperature of 55°C. nih.gov While a specific enzyme for the direct synthesis of this compound is not prominently documented, the principles of enzymatic peptide synthesis suggest its feasibility.
Fermentative Approaches: Microbial fermentation is a powerful technique for producing a wide range of biomolecules, including amino acids and peptides. mdpi.com This method utilizes microorganisms as cellular factories to convert simple substrates into the desired product. researchgate.net While the direct fermentative production of this compound is not extensively reported, the production of its constituent amino acid, L-methionine, through fermentation is well-established. mdpi.com The general process for microbial peptide production involves the hydrolysis of a protein substrate by proteases produced by the microorganism during fermentation. By controlling the microorganisms and fermentation conditions, peptides with specific amino acid sequences can be produced. Synthetic biology and metabolic engineering approaches are being explored to enhance the microbial production of small peptides. nih.gov
For the large-scale production of this compound via fermentation, the optimization of bioreactor conditions is critical to maximize yield and productivity. alicat.com Key parameters that are typically optimized include temperature, pH, dissolved oxygen (DO), and nutrient feed rates. nih.govnih.gov Statistical methods like Design of Experiments (DOE) can be employed to systematically investigate the effects of these parameters and their interactions. alicat.com
| Parameter | Typical Range/Set Point | Rationale for Optimization |
|---|---|---|
| Temperature | 20-40°C | Affects microbial growth rate and enzyme activity. researchgate.net |
| pH | 6.0-8.0 | Influences enzyme function and nutrient uptake. nih.govresearchgate.net |
| Dissolved Oxygen (DO) | 10-50% air saturation | Crucial for aerobic microbial metabolism and can impact product formation. nih.govnih.gov |
| Agitation Speed | Variable (e.g., 80-300 rpm) | Ensures homogenous mixing of nutrients and cells, and facilitates oxygen transfer. nih.gov |
| Nutrient Feed Strategy | Fed-batch or continuous | Maintains optimal nutrient levels and prevents substrate inhibition. nih.gov |
Analytical Techniques for Quantitative and Qualitative Determination
Accurate and reliable analytical methods are essential for the characterization and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.
HPLC is a powerful separation technique that is widely used for the analysis of peptides. nih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode for peptide separation, where the separation is based on the hydrophobicity of the molecules. hplc.eu
For the analysis of this compound, a C18 column is a common choice for the stationary phase. creative-proteomics.com The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. hplc.eu A gradient elution, where the concentration of the organic solvent is gradually increased, is often employed to achieve optimal separation of the dipeptide from its constituent amino acids and other impurities. creative-proteomics.comrenyi.hu
UV/VIS spectrophotometry is a common and robust detection method for HPLC analysis of peptides. mabion.eu The detection is based on the absorbance of ultraviolet or visible light by the analyte. For peptides like this compound, the peptide bond itself exhibits strong absorbance in the far-UV region, typically between 210 nm and 220 nm. nih.govcreative-proteomics.com Consequently, wavelengths such as 214 nm or 215 nm are frequently used for the sensitive detection of peptides during HPLC analysis. renyi.huresearchgate.net
The absorbance is directly proportional to the concentration of the dipeptide in the HPLC eluent, as described by the Beer-Lambert law, allowing for quantitative analysis. mabion.eu While L-methionine itself has a characteristic UV absorption spectrum, the detection at the peptide bond wavelength is generally more sensitive for the dipeptide. researchgate.netnist.gov
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm particle size. hplc.eucreative-proteomics.com |
| Mobile Phase A | 0.1% TFA in water. hplc.eu |
| Mobile Phase B | 0.1% TFA in acetonitrile. |
| Gradient | Linear gradient of Mobile Phase B (e.g., 0-50% over 10 minutes). renyi.hu |
| Flow Rate | 1.0 mL/min. nih.gov |
| Detection Wavelength | 214 nm or 215 nm. renyi.huresearchgate.net |
| Temperature | 25°C. nih.gov |
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes
Fluorescence Detection (FLD)
Fluorescence Detection (FLD) is a highly sensitive and selective method used in conjunction with High-Performance Liquid Chromatography (HPLC) for the quantification of amino acids and peptides like this compound. The principle of this technique relies on the derivatization of the target molecule with a fluorescent reagent, as the dipeptide itself does not possess significant native fluorescence.
The process involves a chemical reaction where a fluorophoric tag is attached to the primary or secondary amine groups of the peptide. Common derivatizing agents include O-phthaldialdehyde (OPA) and N-isobutyryl-L-cysteine (NAC). researchgate.net This pre-column derivatization step transforms the non-fluorescent this compound into a highly fluorescent derivative. When the derivatized sample is separated by HPLC, it passes through the FLD flow cell, where it is excited by a specific wavelength of light from a source like a xenon lamp. The excited molecule then emits light at a longer, characteristic wavelength, which is measured by a detector. researchgate.net The intensity of the emitted light is directly proportional to the concentration of the analyte.
This method offers excellent sensitivity, allowing for the detection of this compound at very low concentrations. For instance, a reversed-phase HPLC method with FLD has been successfully established for determining and quantifying several DL-amino acids, including alanine (B10760859) and methionine, in biological samples like plasma. researchgate.net The use of pre-column derivatization with OPA and NAC significantly shortens the detection time and enhances sensitivity. researchgate.net While some amino acids possess intrinsic fluorescence that can be utilized for detection, this is often limited and less robust than methods employing derivatization. nih.gov
| Parameter | Description | Relevance to this compound |
| Principle | Detection of emitted light from a fluorescent derivative of the analyte after excitation. | Requires pre- or post-column derivatization to make the dipeptide fluorescent. |
| Derivatizing Agents | O-phthaldialdehyde (OPA), N-isobutyryl-L-cysteine (NAC), Fluorescamine. | Reacts with the N-terminal alanine's primary amine group. |
| Excitation Wavelength | The specific wavelength of light used to excite the fluorescent derivative (e.g., 350 nm). researchgate.net | Dependent on the fluorescent tag used during derivatization. |
| Emission Wavelength | The longer wavelength of light emitted by the excited derivative (e.g., 450 nm). researchgate.net | Characteristic of the specific fluorescent derivative of this compound. |
| Advantages | High sensitivity and selectivity. | Enables quantification of trace amounts in complex biological matrices. |
| Limitations | Requires a derivatization step, which can add complexity to sample preparation. | The derivatization reaction must be complete and reproducible for accurate quantification. |
Evaporative Light Scattering Detection (ELSD)
Evaporative Light Scattering Detection (ELSD) is a powerful technique for the analysis of this compound, particularly because it does not require the analyte to have a UV-absorbing chromophore. wikipedia.orglcms.cz This makes it a "universal detector" suitable for a wide range of compounds, including peptides, sugars, lipids, and polymers. wikipedia.org ELSD is compatible with gradient elution in HPLC, which is often necessary for separating components in complex samples. wikipedia.orglcms.cz
The detection process in ELSD involves three distinct stages: lcms.cz
Nebulization: The eluent from the HPLC column is mixed with an inert gas (typically nitrogen) and passed through a nebulizer, creating a fine mist of uniformly sized droplets. wikipedia.orglcms.cz
Evaporation: These droplets travel through a heated drift tube where the mobile phase solvent evaporates, leaving behind microscopic particles of the non-volatile analyte, this compound. wikipedia.orglcms.cz
Detection: The solid analyte particles are carried into a detection cell, where they pass through a light beam (often a laser). The particles scatter the light, and the amount of scattered light is measured by a photodiode or photomultiplier tube. The detector's signal is proportional to the mass of the analyte. wikipedia.org
This method avoids the need for chemical derivatization, simplifying sample preparation. hitachi-hightech.com It has been successfully used for the simultaneous determination of 20 underivatized amino acids, demonstrating good linearity and detection limits in the nanogram range. nih.gov The reproducibility of ELSD is typically better than 2%, providing consistent and reliable results for the quantification of this compound. lcms.cz
| Stage | Process | Key Parameters |
| Nebulization | Formation of a fine aerosol from the HPLC eluent using an inert gas. | Gas flow rate, nebulizer temperature. |
| Evaporation | Removal of the mobile phase solvent in a heated drift tube to form analyte particles. | Drift tube temperature (e.g., 40°C). nih.gov |
| Detection | Measurement of light scattered by the analyte particles passing through a light beam. | Light source intensity, detector gain. |
Ion-Exchange Chromatography (IEC) with Post-Column Derivatization
Ion-Exchange Chromatography (IEC) with post-column derivatization is considered a gold-standard method for the quantitative analysis of amino acids and, by extension, for the analysis of this compound following acid hydrolysis. 193.16.218pickeringlabs.com This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase.
In this method, a sample containing the dipeptide (or its constituent amino acids after hydrolysis) is loaded onto an ion-exchange column. The stationary phase of the column consists of a resin with charged functional groups. By using a series of buffers with controlled pH and ionic strength, the analytes are eluted from the column based on their differing affinities for the resin. 193.16.218uni-mate.hu
After separation on the column, the eluent is mixed with a derivatizing reagent, most commonly ninhydrin (B49086). 193.16.218uni-mate.husemanticscholar.org This reaction occurs in a heated reactor coil and produces a colored compound (typically purple) for primary amines. The intensity of this color is measured by a spectrophotometer at a specific wavelength (e.g., 570 nm), and the absorbance is directly proportional to the concentration of each amino acid.
Key advantages of this post-column derivatization approach include:
Minimal Sample Preparation: Compared to pre-column methods, sample cleanup is less extensive. uni-mate.hu
Matrix Insensitivity: The separation is based on fundamental ionic properties, making the retention times highly reproducible and less affected by the sample matrix. pickeringlabs.com
Specificity: The detection with ninhydrin is chemically specific for amino acids, reducing interference from other compounds in the sample. 193.16.218uni-mate.hu
This robustness and reliability make IEC with post-column derivatization a preferred method for accurate amino acid composition analysis in various fields, including food science and clinical chemistry. semanticscholar.orgresearchgate.net
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Mass Spectrometry (MS) is an indispensable tool for both the identification and quantification of this compound. MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing precise information about the molecular weight and elemental composition of the dipeptide. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes a highly selective and sensitive analytical method.
For direct analysis, LC-MS is often preferred as it can analyze the dipeptide in its native form without derivatization. The sample is separated by LC and then introduced into the mass spectrometer, where it is ionized. Fragmentation of the parent ion can be induced (tandem MS or MS/MS) to generate a characteristic fragmentation pattern, which serves as a molecular fingerprint for definitive structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it requires a derivatization step for non-volatile compounds like peptides. nih.govamericanpeptidesociety.org To make this compound suitable for GC analysis, it must be chemically modified to increase its volatility. americanpeptidesociety.org This is typically achieved by esterification of the carboxyl group and acylation of the amino group. Once derivatized, the compound is separated by GC based on its boiling point and interaction with the column's stationary phase, before being detected by the mass spectrometer. americanpeptidesociety.org GC-MS provides excellent chromatographic resolution and is highly effective for quantifying small molecules, including derivatized amino acids and dipeptides in complex matrices. nih.govnih.gov
| Technique | Sample Volatility Requirement | Derivatization | Primary Application for this compound |
| LC-MS | Not required | Optional (not usually needed) | Quantification and structural confirmation in biological fluids. |
| GC-MS | Required | Mandatory | Quantification after derivatization; analysis of volatile metabolites. nih.govamericanpeptidesociety.org |
| Tandem MS (MS/MS) | Not required | Not required | Definitive structural elucidation and sequencing of the dipeptide. |
Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) Spectroscopy for Structural Elucidation and Interaction Studies
Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques used to obtain detailed structural information about this compound at the molecular level. nanobioletters.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides a complete picture of the molecule's structure in solution. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR can determine the precise connectivity of atoms and the three-dimensional conformation of the dipeptide. nih.gov Techniques like 2D NMR (e.g., COSY, HSQC) can establish correlations between different atoms, confirming the alanine and methionine residues are linked via a peptide bond. NMR is also uniquely suited for studying molecular interactions, such as how this compound might bind to a receptor or enzyme, by observing changes in the chemical shifts of specific atoms upon binding. nanobioletters.com
Fourier Transform Infrared (FTIR) Spectroscopy measures the vibrations of bonds within a molecule. nanobioletters.com An FTIR spectrum provides a "biochemical fingerprint" of this compound by showing characteristic absorption bands corresponding to its specific functional groups. nanobioletters.comresearchgate.net For example, distinct peaks will be observed for the N-H stretch of the amine group, the C=O stretch of the carboxyl and amide groups (Amide I band), and the N-H bend of the amide group (Amide II band). FTIR is particularly sensitive to the secondary structure of peptides and proteins and can be used to study conformational changes in this compound under different environmental conditions (e.g., pH, temperature). researchgate.net
| Technique | Information Obtained | State of Sample | Key Strengths for this compound Analysis |
| NMR | Atom connectivity, 3D structure, molecular dynamics, intermolecular interactions. nanobioletters.comnih.gov | Solution or solid-state | Unambiguous structural determination and characterization of interactions in a physiological-like environment. |
| FTIR | Presence of functional groups, secondary structure, hydrogen bonding. nanobioletters.comresearchgate.net | Solid, liquid, or gas | Rapid characterization of chemical structure and conformational stability. |
In Vitro Cellular and Molecular Models
Mammalian Cell Culture Systems for Metabolic and Signaling Pathway Studies
Mammalian cell culture systems are indispensable tools for investigating the biological role of this compound. researchgate.net These in vitro models allow researchers to study how the dipeptide is taken up, metabolized, and utilized by cells in a controlled environment, providing insights into its function in metabolic and signaling pathways. nih.gov
Amino acids are crucial components of all cell culture media, as they are the building blocks for proteins and are involved in numerous metabolic processes. researchgate.net Studies using cell lines such as Chinese Hamster Ovary (CHO) cells, 3T3 fibroblasts, or various cancer cell lines can elucidate the fate of this compound. nih.govmabion.eu
Research questions that can be addressed using these systems include:
Cellular Uptake: Investigating whether this compound is transported into the cell intact via specific peptide transporters (like PEPT1/PEPT2) or if it is first hydrolyzed into L-alanine and L-methionine by extracellular peptidases before the individual amino acids are transported. nih.gov
Metabolic Fate: Tracing the metabolic pathways of the constituent amino acids after cellular entry. L-alanine is a key player in glucose metabolism and can be converted to pyruvate (B1213749), while L-methionine is an essential amino acid critical for protein synthesis and as a precursor for S-adenosyl-L-methionine (SAM), the primary methyl group donor in the cell. scientificlabs.ie
Signaling Pathways: Determining if this compound or its metabolites influence key cellular signaling pathways. For example, amino acids are known to activate the mTOR (mammalian target of rapamycin) pathway, which is a central regulator of cell growth, proliferation, and survival.
Cell Viability and Proliferation: Assessing the effect of supplementing culture media with this compound on cell growth, viability, and the production of recombinant proteins in biopharmaceutical applications. mabion.eu
By analyzing the concentration of the dipeptide and its metabolites in the culture medium and within the cells over time, researchers can build a detailed picture of its bioavailability and metabolic impact. nih.govmabion.eu
| Cell Line Type | Research Focus | Relevance to this compound |
| CHO (Chinese Hamster Ovary) | Recombinant protein production, media optimization. mabion.eu | Studying its effect as a nutrient supplement on cell growth and productivity. |
| 3T3, 3T6 (Fibroblasts) | Amino acid transport mechanisms. nih.gov | Investigating the kinetics and pathways of cellular uptake. |
| Cancer Cell Lines (e.g., Hepatoma) | Aberrant amino acid metabolism. researchgate.netscientificlabs.ie | Exploring its role in supporting the high metabolic demands of cancer cells. |
| Satellite Cells | Muscle development and regeneration. scientificlabs.ie | Assessing its contribution to protein synthesis and cell differentiation. |
Bacterial and Yeast Models for Transport and Biosynthesis Investigations
Bacterial and yeast systems are fundamental models for elucidating the transport mechanisms and biosynthetic pathways of amino acids and dipeptides like this compound. These microorganisms offer advantages such as rapid growth, genetic tractability, and conserved metabolic pathways, making them powerful tools for foundational biochemical research.
In the bacterium Brevibacterium linens, L-methionine degradation is predominantly a one-step process catalyzed by the enzyme L-methionine γ-lyase (MGL), which converts L-methionine into methanethiol, α-ketobutyrate, and ammonium (B1175870) nih.gov. In contrast, the yeast Geotrichum candidum utilizes a two-step degradation pathway initiated by an aminotransferase, with 4-methylthio-2-oxobutyric acid (MOBA) as a key intermediate nih.gov. Studying these distinct pathways provides insight into how different microorganisms process methionine, a constituent of this compound.
Saccharomyces cerevisiae (baker's yeast) serves as a crucial model for understanding L-methionine biosynthesis and its role as a precursor for other compounds. Research has demonstrated that L-methionine is a direct precursor of ethylene (B1197577) in S. cerevisiae nih.gov. Furthermore, yeast models are invaluable for genetic engineering and metabolic pathway analysis. For instance, engineering the L-methionine biosynthesis pathway in S. cerevisiae is a key strategy for the production of valuable compounds like S-adenosylmethionine (AdoMet) and L-methionine itself mdpi.comnih.gov. Genetic manipulation, such as creating knockout mutants (e.g., ΔMet17 mutants), helps to identify essential enzymes and understand their function within the metabolic network mdpi.com. These approaches are directly applicable to investigating how this compound is transported into the cell and subsequently metabolized.
Isolated Organelle and Enzyme Assay Systems
Isolated organelle and purified enzyme systems are essential for studying the specific biochemical reactions involving this compound at a molecular level, free from the complexities of a whole-cell environment. These in vitro systems allow for the precise characterization of enzyme kinetics, substrate specificity, and reaction mechanisms.
A highly selective and rapid enzymatic assay for L-methionine has been developed, which can be adapted to study the breakdown or synthesis of this compound jst.go.jpnih.gov. This assay couples the enzyme adenosylmethionine synthetase (AdoMetS) with a pyrophosphate (PPi) detection system. The core reaction involves AdoMetS, which uses L-methionine and ATP to produce S-adenosylmethionine and PPi jst.go.jpnih.gov. The amount of PPi produced, which is directly proportional to the L-methionine consumed, is then quantified.
The versatility of this system is enhanced by employing three different detection methods for PPi, allowing for analysis using various laboratory instruments jst.go.jpnih.gov:
UV Detection: Pyrophosphate is used by pyruvate phosphate (B84403) dikinase (PPDK) to convert phosphoenolpyruvate (B93156) to pyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), a reaction that consumes NADH, leading to a decrease in absorbance at 340 nm.
Colorimetric Detection: The pyruvate generated is used by pyruvate oxidase (POX) to produce hydrogen peroxide (H₂O₂). The H₂O₂ is then used by horseradish peroxidase (HRP) to oxidize a chromogenic substrate, resulting in a colored product that can be measured.
Fluorescent Detection: Similar to the colorimetric method, H₂O₂ is generated and then reacts with a fluorogenic substrate in the presence of HRP to produce a highly fluorescent compound.
This robust assay design is highly selective for L-methionine and is not significantly affected by the presence of other amino acids, making it suitable for accurately quantifying L-methionine in complex biological samples like human plasma without extensive pretreatment jst.go.jpnih.gov. Such enzymatic systems are critical for investigating the activity of peptidases that hydrolyze this compound and for tracking the metabolic fate of its constituent amino acids.
In Vivo Animal Models for Systemic and Organ-Specific Studies
Rodent Models for Disease Pathogenesis and Therapeutic Efficacy
Rodent models, particularly mice and rats, are indispensable for investigating the systemic effects of dipeptides like this compound in the context of disease and therapy. These models allow for controlled studies on pathogenesis, organ-specific effects, and the evaluation of therapeutic potential.
A key area of investigation is the role of amino acids and dipeptides in mitigating metabolic diseases. For example, the dipeptide Alanyl-glutamine (Ala-Gln) has been studied in a mouse model of nonalcoholic steatohepatitis (NASH), a chronic liver disease mdpi.com. In this model, C57BL/6 mice are fed a methionine- and choline-deficient (MCD) diet to induce the key features of human NASH, including hepatic lipid accumulation, inflammation, oxidative stress, and fibrosis mdpi.com. Studies have shown that administration of Ala-Gln can significantly attenuate these pathological changes. The dipeptide was found to lower liver injury markers (ALT, AST), reduce lipid accumulation, and exert antioxidant effects by increasing the activity of enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPX) mdpi.com. This research framework is directly applicable to testing the therapeutic efficacy of this compound for similar conditions associated with oxidative stress and inflammation.
Rodent models are also used to explore the role of methionine in neurological and behavioral disorders. In studies of depression-like behavior induced by lipopolysaccharide (LPS) in mice, L-methionine supplementation was found to increase the expression of Dnmt3a, a DNA methyltransferase, in the hippocampus nih.gov. This increase was associated with an improvement in depressive-like behaviors, suggesting a role for methionine in epigenetic regulation related to mood disorders nih.gov. Such models provide a platform to investigate whether this compound can serve as an effective delivery vehicle for methionine to elicit specific neuro-regulatory effects.
Poultry and Aquaculture Models for Nutritional Biochemistry and Stress Response
Poultry, particularly broiler chickens, serve as critical models for nutritional biochemistry research, focusing on optimizing growth, feed efficiency, and stress resilience. Methionine is an essential and often first-limiting amino acid in poultry diets, making the study of this compound relevant for its potential as a highly bioavailable nutrient source rovedar.comnih.gov.
Research using broiler models has extensively investigated the impact of methionine supplementation on performance under various stress conditions. High stocking density (HSD) is a common stressor in commercial poultry production that can induce oxidative stress and negatively impact growth and health nih.gov. Studies have demonstrated that dietary supplementation with methionine can mitigate these adverse effects. For instance, increasing dietary methionine levels in broilers under HSD conditions was shown to reverse the increased mortality rate, alleviate the decrease in glutathione peroxidase activity in the liver and jejunum, and improve the ratio of GSH/GSSG in the plasma, indicating a reduction in oxidative stress nih.gov.
Table 1: Summary of Research Findings in Poultry Models
| Model/Stress Condition | Key Parameters Measured | Major Findings |
|---|---|---|
| Broilers under High Stocking Density | Mortality Rate, Feed Intake, Weight Gain, Plasma T-AOC, GPX, MDA, Jejunum Villus Height | Supplemental methionine reversed the increased mortality caused by HSD and mitigated oxidative stress. nih.gov |
| Broilers under Lipopolysaccharide Challenge | Growth Performance, Liver Antioxidant Function (SOD, GSH-Px), Inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Methionine restriction was found to improve antioxidant capacity and reduce the inflammatory response in LPS-challenged broilers. nih.gov |
| Broilers under Heat Stress | Growth Performance, Feed Efficiency, Antioxidant Status (SOD, CAT, GPx) | Methionine supplementation improves the antioxidant status and reduces oxidative stress in poultry exposed to heat stress. mdpi.com |
Large Animal Models in Agricultural Research (e.g., Dairy Cows)
Large animal models, such as dairy cows, are essential for agricultural research aimed at enhancing production efficiency, particularly in milk and protein yield. In dairy nutrition, methionine and lysine (B10760008) are frequently identified as the most limiting amino acids for milk protein synthesis, especially in diets based on corn and alfalfa silage mdpi.comnih.gov. Therefore, research focuses on effective ways to supplement these amino acids to meet the demands of high-producing cows.
The primary challenge in supplementing amino acids to ruminants is the extensive degradation of free amino acids by microbes in the rumen. This has led to the development of rumen-protected (RP) forms of methionine. Studies using lactating dairy cows investigate the effects of supplementing RP-methionine on lactation performance. Increasing the supply of methionine has been shown to increase milk yield and milk protein yield mdpi.com. Research in this area often involves measuring milk output, the concentration of milk components (protein, fat), and nitrogen metabolism efficiency mdpi.com.
Advanced methodologies are also employed to understand the bioavailability and metabolism of different forms of methionine. For instance, studies have investigated the cow's ability to convert the D-isomer of methionine (often present in synthetic supplements) into the biologically active L-isomer nih.gov. Using isotope tracers and collecting blood samples from arterial and portal vessels, researchers have determined that while the mammary gland does not directly uptake D-methionine, a significant portion (a minimum of 75%) is converted to L-methionine elsewhere in the body and can then be utilized for milk protein synthesis nih.gov. These sophisticated in vivo models are crucial for evaluating the nutritional value of different methionine sources, including dipeptides like this compound, in a large animal agricultural context.
Table 2: Research Applications in Dairy Cow Models
| Research Focus | Experimental Approach | Key Findings |
|---|---|---|
| Limiting Amino Acids for Milk Production | Duodenal infusion of individual or combinations of amino acids (Met, Lys, His) | Methionine and Lysine are co-limiting for milk protein synthesis; supplementation increases milk protein content and yield. mdpi.comnih.gov |
| Efficacy of Rumen-Protected Methionine (RPM) | Feeding trials with diets supplemented with RPM | Supplementation with RPM increases milk yield and milk protein content. mdpi.com |
| Bioavailability of D-Methionine | Intravenous bolus injection of labeled D-[1-¹³C]Met and infusion of L-[methyl-²H₃]Met | A minimum of 75% of D-methionine is converted to L-methionine systemically, which can then be used by the mammary gland. nih.gov |
Role in Pathophysiology and Translational Research Opportunities
Oncology Research and Tumor Metabolism
A significant area of research focuses on the unique metabolic characteristic of many cancer cells known as methionine dependency. This phenomenon, also termed the "Hoffman effect," describes the inability of tumor cells to proliferate when the essential amino acid methionine is replaced by its precursor, homocysteine, a condition under which normal cells can thrive nih.gov. This metabolic vulnerability has opened avenues for therapeutic strategies targeting methionine availability.
Numerous human cancer cell lines and primary tumors exhibit an absolute requirement for an external supply of methionine for their growth and survival. nih.gov Unlike their normal counterparts, which can synthesize methionine from homocysteine through the salvage pathway, many malignant cells are considered methionine auxotrophs. rutgers.edunih.gov This dependency is a common metabolic reprogramming feature in cancer and is observed across various tumor types, including those of the colon, breast, ovary, and prostate. nutritionfacts.org
The increased demand for methionine in cancer cells is linked to their rapid proliferation and the crucial role of methionine in numerous cellular processes. Methionine is a precursor for S-adenosyl-methionine (SAM), the primary methyl donor for methylation of DNA, RNA, proteins, and lipids, which are critical for gene expression and cell regulation. mdpi.com It is also essential for protein synthesis and the production of glutathione (B108866), a major cellular antioxidant. The reliance of cancer cells on exogenous methionine is so pronounced that they often overexpress transporters like L-Type Amino Acid Transporter 1 (LAT1) to facilitate its uptake. nih.gov
The methionine dependency of tumors has prompted the exploration of therapeutic strategies aimed at systemic methionine depletion. These approaches are designed to selectively starve cancer cells while having minimal impact on normal, healthy cells. nih.gov The primary strategies investigated include:
Methionine-Restricted (MR) Diets: Limiting the dietary intake of methionine has been shown to inhibit tumor growth in various preclinical models. nih.govnih.gov Since methionine is primarily sourced from food, a plant-based or vegan diet, which is naturally lower in methionine, has been suggested as a potential nutritional strategy. youtube.comyoutube.com
Enzymatic Depletion: The use of enzymes that specifically degrade methionine, such as methioninase, has been explored. nih.gov Methioninase has demonstrated the ability to inhibit tumor growth in preclinical studies by reducing systemic methionine levels. nih.gov
Combination Therapies: Methionine restriction may be more effective when used in conjunction with conventional cancer treatments. nih.gov Preclinical studies have shown a synergistic effect between methionine depletion and various chemotherapeutic agents and radiation therapy, potentially by sensitizing cancer cells to these treatments. nih.gov
| Strategy | Mechanism of Action | Supporting Evidence |
|---|---|---|
| Methionine-Restricted Diets | Reduces the systemic availability of methionine, thereby limiting a crucial nutrient for tumor growth. | Inhibition of tumor progression in animal models; suggested utility of low-methionine, plant-based diets. nih.govyoutube.com |
| Enzymatic Depletion (e.g., Methioninase) | Enzymatically degrades circulating methionine, leading to its systemic depletion. | Demonstrated inhibition of tumor growth in preclinical models. nih.gov |
| Combination with Chemotherapy/Radiation | Sensitizes methionine-dependent cancer cells to the cytotoxic effects of other cancer therapies. | Synergistic effects observed in preclinical studies, enhancing the efficacy of conventional treatments. nih.gov |
Depriving malignant cells of methionine has a direct impact on their ability to proliferate and can trigger programmed cell death, or apoptosis. Research has shown that methionine restriction can arrest the cell cycle of cancer cells, often in the G1 phase, preventing them from proceeding to DNA synthesis (S phase) and mitosis (M phase). mdpi.com This cell cycle arrest is a key mechanism by which methionine depletion inhibits tumor growth. mdpi.com
Furthermore, methionine deprivation can induce apoptosis in various cancer cell lines. mdpi.commdpi.com For instance, studies on colon cancer cells have shown that methionine restriction promotes apoptosis, as evidenced by changes in the expression of apoptosis-related proteins like Bcl-2 and Bax. In pancreatic cancer cell lines, L-methionine has been observed to reduce cell proliferation and, in some cases, increase apoptosis. nih.govresearchgate.net However, it is noteworthy that L-methionine did not cause significant apoptosis in most cell lines tested in one study, suggesting the effects can be cell-type specific. nih.gov
| Cellular Process | Observed Effect | Cancer Model |
|---|---|---|
| Cell Proliferation | Inhibited | Breast, Prostate, Colon, Pancreatic Cancer Cells nih.govnih.gov |
| Cell Cycle | Arrest, typically in G1 phase | General finding in methionine-dependent cancer cells mdpi.com |
| Apoptosis | Increased | Colon and some Pancreatic Cancer Cells nih.govresearchgate.net |
Neurodegenerative Disorders and Neurological Health
The role of L-methionine in the central nervous system is complex, with research indicating both neuroprotective and potentially detrimental effects depending on the context. These findings are relevant to the study of L-Alanyl-L-methionine as a methionine source.
Oxidative stress and mitochondrial dysfunction are key pathological features of many neurodegenerative diseases. nih.gov L-methionine has demonstrated protective effects against these processes in several in vitro models. In a study using a Parkinson's disease model, L-methionine was shown to protect against 6-hydroxydopamine (6-OHDA)-induced injury by counteracting oxidative stress and maintaining mitochondrial functionality. mdpi.comnih.govnih.gov The findings from this research suggest that an L-methionine-enriched diet could be beneficial in protecting neurons from oxidative imbalance and mitochondrial dysfunction, potentially slowing the progression of neurodegenerative processes. mdpi.comnih.gov
Similarly, in a cellular model of amyotrophic lateral sclerosis (ALS), treatment with excess methionine was found to increase the production of unsaturated lipids, which support healthy cell membranes and reduce oxidative damage. spie.org The treatment also lowered levels of a protein associated with mitochondrial-driven cell death and improved the cellular redox balance, indicating a reduction in oxidative stress. spie.org These studies highlight a potential therapeutic role for methionine in mitigating the cellular damage characteristic of certain neurodegenerative disorders.
Neuroinflammation is another critical component in the pathogenesis of neurodegenerative diseases. The influence of L-methionine on neuroinflammatory pathways appears to be multifaceted. Some research suggests that L-methionine can enhance neuroinflammation. A study in adult mice found that repeated administration of L-methionine enhanced the activation of microglia, the primary immune cells of the brain, and increased inflammation in the brain. nih.govescholarship.org This was also associated with impaired neurogenesis in the hippocampus. nih.govescholarship.org
Conversely, the antioxidant properties of methionine could indirectly modulate neuroinflammation by reducing the oxidative stress that often triggers inflammatory responses. The disruption of methionine metabolism has been linked to several neurodevelopmental and neurodegenerative disorders, suggesting that maintaining methionine homeostasis is crucial for neurological health. nih.gov The results from these studies suggest that L-methionine restriction could be a potential therapeutic target for mental disorders associated with cognitive deficits. nih.govescholarship.org
Metabolic and Systemic Disease Contexts
This compound contributes to the body's pool of L-methionine, a sulfur-containing amino acid that is a precursor to homocysteine. sdiarticle4.com Hyperhomocysteinemia, a condition characterized by elevated levels of homocysteine in the blood (typically above 15 µmol/L), signifies a disruption in methionine metabolism. sdiarticle4.comnih.gov This condition is associated with an increased risk for a variety of diseases, particularly cardiovascular, cerebrovascular, and thromboembolic events. nih.gov
The pathogenesis involves homocysteine's damaging effects on the vascular endothelium, which can lead to endotheliosis. sdiarticle4.com It is also associated with an increase in the synthesis of tissue factor and a decrease in the activity of natural anticoagulants, contributing to a prothrombotic state. sdiarticle4.com While a direct causal link between hyperhomocysteinemia and atherosclerosis is complex and may depend on other factors like high VLDL levels, it is recognized as a contributor to atherosclerotic lesion development under certain conditions. nih.gov In patients with genetic defects in methionine metabolism, severe hyperhomocysteinemia can lead to major vascular events early in life. nih.gov
Intervention strategies primarily focus on lowering homocysteine levels through nutritional supplementation. Since the conversion of homocysteine to cysteine or its recycling back to methionine requires specific B vitamins, therapies often involve folic acid (vitamin B9), vitamin B12, and pyridoxine (vitamin B6). nih.gov Studies have shown that this vitamin supplementation can decrease brain atrophy and slow cognitive decline in patients with mild cognitive impairment. nih.gov Identifying latent hyperhomocysteinemia can be done through a methionine load test, where a patient ingests a specific amount of methionine, followed by monitoring of their blood homocysteine levels. sdiarticle4.com
| Condition | Description | Metabolic Link to L-methionine | Key Pathological Features |
| Hyperhomocysteinemia | Elevated levels of homocysteine (>15 µmol/L) in the blood. nih.gov | Homocysteine is an intermediate product of L-methionine metabolism. sdiarticle4.com | Endothelial damage, increased risk of thrombosis, potential acceleration of atherosclerosis. sdiarticle4.comnih.gov |
| Homocystinuria | A rare autosomal recessive disorder causing severe hyperhomocysteinemia. nih.gov | Caused by genetic defects in the enzymes responsible for methionine metabolism. nih.gov | High risk of early-onset vascular disease, ectopic lens, and developmental delays. nih.govnih.gov |
The liver is the primary site of methionine metabolism, making the bioavailability of methionine from this compound crucial for hepatic health. nih.gov In the liver, methionine is converted into S-adenosyl-L-methionine (SAMe), a vital molecule involved in numerous biochemical reactions, including methylation and the synthesis of the antioxidant glutathione. doctorsformulas.comnih.gov SAMe is a key metabolite that regulates the growth, differentiation, and death of hepatocytes. nih.gov
In chronic liver diseases, the biosynthesis of SAMe is often impaired, which can worsen liver injury. nih.gov Patients with liver cirrhosis exhibit abnormal methionine metabolism and reduced expression of the enzymes responsible for SAMe production. nih.gov This depletion of intrahepatic SAMe is linked to the progression of hepatic fibrosis. nih.gov
| Metabolite | Role in Hepatic Function | Implication in Liver Disease |
| L-methionine | An essential amino acid metabolized primarily in the liver. nih.gov | Abnormal metabolism is common in patients with liver cirrhosis. nih.gov |
| S-adenosyl-L-methionine (SAMe) | The principal methyl donor; involved in hepatocyte growth, death, and differentiation. nih.gov | Biosynthesis is depressed in chronic liver disease, exacerbating injury. nih.gov |
| Glutathione (GSH) | A potent antioxidant synthesized from methionine via the transsulfuration pathway. doctorsformulas.com | SAMe supplementation restores hepatic GSH levels, attenuating liver injury. nih.gov |
The components of this compound may play a role in modulating inflammatory conditions like pancreatitis. Methionine deficiency has been suggested as a potential cause of pancreatic pain, and its supplementation has been shown to prevent experimentally induced pancreatitis in animal models. primescholars.com A depletion of S-adenosylmethionine (SAMe), a metabolite of methionine, can also trigger pancreatitis in certain experimental settings. primescholars.com
In clinical contexts, antioxidant cocktails that include methionine have been studied for their efficacy in managing chronic pancreatitis, with some results indicating a reduction in pain. nih.gov While SAMe itself did not show enhanced clinical outcomes in pancreatitis patients, it did improve laboratory markers of free radical activity. nih.gov
Furthermore, dipeptides similar to this compound, such as L-alanyl-L-glutamine, have been investigated in the management of severe acute pancreatitis. Supplementing parenteral nutrition with L-alanyl-L-glutamine has been shown to decrease the rate of infectious morbidity in these patients. redorbit.comresearchgate.net The proposed mechanism involves a reduction in the acute inflammatory response, mediated by a decrease in pro-inflammatory cytokines like IL-6 and an increase in anti-inflammatory cytokines like IL-10. redorbit.com
Immunomodulation and Host Defense Mechanisms
L-methionine, supplied by this compound, is an essential amino acid critical for the proper functioning of the immune system. It plays a significant role in both innate and adaptive immunity.
B Cell Function and Antibody Production: Methionine is required for protein synthesis, a fundamental process for B cells differentiating into antibody-secreting plasma cells. frontiersin.org Therefore, the availability of methionine directly influences the capacity for antibody production. frontiersin.org Studies in rainbow trout have demonstrated that L-methionine supplementation significantly enhances the proliferative response of IgM+ B cells to antigens and increases the number of IgM-secreting cells. nih.gov This suggests that adequate methionine levels are beneficial for the adaptive immune response. nih.gov Methionine also serves as a precursor for the antioxidant glutathione, which protects B cells from oxidative damage during an immune response. frontiersin.org
T Cell Function: The activation and rapid proliferation of T helper cells are metabolically demanding processes that rely on the import of essential amino acids like methionine. elifesciences.org Methionine is not only used for the synthesis of new proteins but is also converted to SAMe, which provides the methyl groups necessary for DNA and RNA methylation. elifesciences.orgnih.gov These epigenetic modifications are crucial for driving the proliferation and differentiation of T cells into their effector forms. elifesciences.orgnih.gov T cells upregulate specific transporters to increase methionine uptake upon activation, highlighting its importance. nih.gov Methionine restriction has been shown to reduce the expansion of pathogenic Th17 cells, indicating its role in modulating T cell-mediated inflammation. nih.gov
| Immune Cell Type | Role of L-methionine | Observed Effects of Supplementation/Availability |
| B Cells | Essential for protein synthesis during differentiation into antibody-secreting cells; precursor to the antioxidant glutathione. frontiersin.org | Supplementation increases B cell proliferation and the number of IgM-secreting cells. nih.gov |
| T Cells | Required for protein synthesis and as a source of methyl groups (via SAMe) for DNA/RNA methylation, driving proliferation and differentiation. elifesciences.orgnih.gov | T cells upregulate methionine transporters upon activation; restriction can reduce the expansion of certain pathogenic T cell subsets. nih.gov |
Contribution to Antioxidant Defense in Immune Responses
This compound is a dipeptide composed of the amino acids L-Alanine and L-methionine. Its role in the antioxidant defense mechanisms of the immune system is primarily understood through the functions of its constituent, L-methionine, which becomes available for cellular processes upon hydrolysis of the dipeptide. Immune cells, during their response to pathogens, generate high levels of reactive oxygen species (ROS), which can lead to oxidative stress and cellular damage if not properly controlled frontiersin.orgcjbio.net. Methionine plays a critical role in mitigating this oxidative stress, thereby protecting immune cells and ensuring their optimal function frontiersin.org.
The antioxidant contributions of L-methionine, and by extension this compound, are multifaceted and crucial for maintaining immune homeostasis. These mechanisms include serving as a precursor for the synthesis of major antioxidants, participating in enzymatic antioxidant systems, and activating signaling pathways that regulate the endogenous antioxidant response.
Key Mechanisms of Antioxidant Defense:
Glutathione (GSH) Synthesis: L-methionine is a direct precursor for the synthesis of cysteine, which is the rate-limiting amino acid for the production of glutathione (GSH) nbinno.com. GSH is a vital intracellular antioxidant that neutralizes free radicals and peroxides, protecting immune cells like lymphocytes and neutrophils from oxidative damage generated during inflammatory responses frontiersin.orgcjbio.net. An adequate supply of methionine is therefore crucial for maintaining the GSH pool required for robust immune function frontiersin.org.
Methionine Sulfoxide (B87167) Reductase (MSR) System: As a sulfur-containing amino acid, methionine itself can be oxidized by ROS to form methionine sulfoxide. This reaction serves as a direct scavenging mechanism. The methionine sulfoxide reductase (MSR) enzyme system then reduces methionine sulfoxide back to methionine, creating a renewable antioxidant cycle that repairs oxidized proteins and protects cells from oxidative damage researchgate.netresearchgate.net.
Activation of the Nrf2-ARE Pathway: Research has shown that L-methionine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway researchgate.net. This pathway is a master regulator of the cellular antioxidant response, inducing the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, methionine enhances the endogenous antioxidant capacity of cells, preparing them to combat oxidative stress researchgate.net.
The potent antioxidant activity of methionine directly impacts the function of immune cells. For instance, B cells are particularly vulnerable to oxidative damage during an immune response; maintaining an adequate supply of antioxidants like glutathione is essential for their optimal functioning frontiersin.org. Studies in rainbow trout have demonstrated that L-methionine supplementation enhances the proliferative effects of antigens on B cells and increases the number of antibody-secreting cells, highlighting the link between methionine's metabolic roles and adaptive immunity frontiersin.orgnih.gov. Similarly, L-methionine is crucial for T-cell proliferation and differentiation, protecting these cells through its antioxidant mechanisms cjbio.netvai.org.
The table below summarizes the key antioxidant mechanisms associated with the L-methionine component of this compound and their impact on immune responses.
| Mechanism | Description | Impact on Immune Cells |
| Glutathione (GSH) Precursor | L-methionine is converted to cysteine, a necessary building block for the master antioxidant glutathione nbinno.comhealthline.com. | Protects immune cells from ROS-induced damage during inflammatory responses; essential for lymphocyte and neutrophil activity frontiersin.orgcjbio.net. |
| MSR System Substrate | Methionine residues in proteins can be oxidized by ROS and then reduced back by the Methionine Sulfoxide Reductase (MSR) system researchgate.net. | Acts as a recyclable antioxidant, repairing oxidative damage to proteins and maintaining cellular function under stress. |
| Nrf2-ARE Pathway Activation | L-methionine availability stimulates the Nrf2-ARE signaling pathway researchgate.net. | Upregulates the expression of numerous endogenous antioxidant enzymes, enhancing the overall cellular defense against oxidative stress researchgate.net. |
Translational research opportunities may arise from leveraging the antioxidant properties of this compound. As a dipeptide, it may offer advantages in terms of stability and uptake compared to the free amino acid, potentially making it an effective agent for bolstering the antioxidant defenses of immune cells in conditions characterized by high oxidative stress and immune dysregulation. Further investigation into the specific immunomodulatory effects of the dipeptide itself is warranted to explore its full therapeutic potential.
Advanced Research Perspectives and Future Directions in L Alanyl L Methionine Studies
Exploration of Novel Biological Activities and Signaling Roles
Future research will focus on identifying biological activities of L-Alanyl-L-methionine beyond its basic nutritional role as a source of its constituent amino acids. L-methionine is a crucial component in numerous cellular functions, including as a precursor for the universal methyl donor S-adenosylmethionine (SAMe), which is involved in the methylation of DNA, proteins, and lipids. nih.gov Methionine metabolism is vital for cell signaling, survival, and proliferation. mdpi.com The dipeptide this compound could possess unique signaling properties, potentially interacting with specific cellular receptors or transporters to modulate these pathways differently than free L-methionine.
Potential areas of investigation include:
Methylation and Epigenetics: Investigating if this compound administration has a more targeted or efficient effect on cellular SAMe levels and subsequent methylation patterns compared to L-methionine alone. nih.gov
Antioxidant Properties: Given methionine's role as a precursor to sulfur-containing compounds, the dipeptide could influence the cellular redox state and protect against oxidative stress.
Neurological Functions: SAMe, derived from methionine, is known to influence monoamine metabolism in the brain. nih.gov Research could explore if this compound has specific neuromodulatory effects.
Integration of Omics Technologies for Systems-Level Understanding
To gain a comprehensive understanding of the biological impact of this compound, integrating various "omics" technologies is essential. Proteomics and metabolomics can provide a systems-level view of the cellular response to the dipeptide.
Proteomics: This technology can identify and quantify changes in the proteome of cells or tissues upon exposure to this compound. This could reveal, for example, the upregulation of enzymes involved in methionine metabolism or pathways previously unlinked to this dipeptide. nih.govnih.gov Proteomic studies have successfully revealed changes in metabolic pathways related to methionine in various biological contexts. nih.gov
Metabolomics: By analyzing the complete set of metabolites, researchers can map the metabolic fate of this compound and its downstream effects. This could identify novel metabolic pathways influenced by the dipeptide and provide biomarkers for its biological activity. mdpi.com For instance, metabolomic analyses have been used to characterize key substances affecting flavor in food, a process where methionine metabolites play a role. mdpi.com
Table 5.2.1: Proposed Omics Study Design for this compound
| Omics Technology | Objective | Methodology | Potential Insights |
|---|---|---|---|
| Proteomics | To identify protein expression changes in response to this compound. | Mass Spectrometry (e.g., LC-MS/MS) on cell cultures treated with the dipeptide vs. controls. | Identification of regulated proteins in methionine metabolism, cell signaling, and stress response pathways. |
| Metabolomics | To trace the metabolic fate and downstream effects of the dipeptide. | Nuclear Magnetic Resonance (NMR) or Mass Spectrometry-based analysis of intracellular and extracellular metabolites. | Mapping of dipeptide uptake, hydrolysis, and impact on central carbon metabolism and related pathways. |
Development of Targeted Delivery Systems for Dipeptide-Based Therapeutics
A significant future direction is the use of this compound as a component in targeted drug delivery systems. Dipeptides can be recognized by specific transporters, such as the peptide transporter 1 (PepT1), which is expressed in the intestine and other tissues. This offers a mechanism for enhanced absorption and targeted delivery.
Research in this area would involve:
Prodrug Strategies: Attaching a therapeutic agent to this compound to create a prodrug. The dipeptide moiety would facilitate transport into target cells, where it would be cleaved to release the active drug.
Nanoparticle Conjugation: Incorporating the dipeptide into nanoparticle delivery systems. nih.gov Chitosan (B1678972) nanoparticles, for example, have been explored for the oral delivery of L-methionine to protect it from degradation and enable controlled release. nih.gov this compound could be similarly encapsulated or used as a targeting ligand on the surface of such nanoparticles. The positive surface charge of carriers like chitosan can aid in cellular targeting. nih.gov
Targeting Cancer Cells: Many cancer cells overexpress amino acid transporters to meet their high metabolic demands. oregonstate.edu this compound could be exploited to selectively deliver cytotoxic agents to tumors that exhibit this characteristic. oregonstate.edu
Investigation of Stereoisomeric Effects on Biological Efficacy and Metabolic Fate
Amino acids exist as stereoisomers (L- and D-forms), and biological systems are highly stereospecific. While L-amino acids are the primary building blocks of proteins, D-amino acids also have biological roles. The biological efficacy and metabolism of a dipeptide are critically dependent on the stereochemistry of its constituent amino acids.
Future studies should compare the four possible stereoisomers of Alanyl-methionine:
this compound
L-Alanyl-D-methionine
D-Alanyl-L-methionine
D-Alanyl-D-methionine
A comparative study found that humans poorly utilize D-methionine compared to L-methionine, as evidenced by nitrogen balance and urinary excretion data. nih.gov This suggests that dipeptides containing D-methionine would be metabolized differently. Research has shown that while L-methionine is effective for weight gain in broilers, DL-methionine (a mix of both isomers) can enhance liver metabolism and reduce oxidative stress. nih.gov The enzymatic machinery responsible for peptide transport and hydrolysis typically shows strong preference for L-isomers, meaning the metabolic fate and biological activity of each stereoisomer of the dipeptide would likely differ significantly.
Table 5.4.1: Hypothetical Stereoisomeric Effects
| Stereoisomer | Predicted Biological Interaction | Potential Metabolic Fate |
|---|---|---|
| This compound | High affinity for peptide transporters and peptidases. Biologically most active form. | Rapid hydrolysis to L-alanine and L-methionine, entering respective metabolic pools. |
| L-Alanyl-D-methionine | Lower affinity for transporters. Resistant to standard peptidases. | Slow or no hydrolysis. Potential for excretion or alternative metabolic pathways via D-amino acid oxidases. |
| D-Alanyl-L-methionine | Lower affinity for transporters. Resistant to standard peptidases. | Similar to L-Alanyl-D-methionine; slow hydrolysis and alternative metabolism. |
| D-Alanyl-D-methionine | Very low affinity for biological systems. Likely biologically inert. | Primarily excreted unchanged. |
Comparative Studies with Other Dipeptides and Amino Acid Derivatives
To fully appreciate the unique properties of this compound, it is crucial to conduct comparative studies against other dipeptides and related amino acid derivatives. Such studies would benchmark its efficacy and mechanism of action.
Comparisons could be made with:
Other Methionine-containing Dipeptides: (e.g., Glycyl-L-methionine). This would help elucidate the role of the alanine (B10760859) component in the dipeptide's activity.
Alanine-containing Dipeptides: (e.g., L-Alanyl-L-glutamine). This would isolate the specific contribution of the methionine residue.
Amino Acid Derivatives: Such as N-Acetyl-L-methionine. This would clarify the advantages of the dipeptide structure for transport and activity.
Free Amino Acids: Direct comparison with co-administered L-alanine and L-methionine is essential to prove that the dipeptide form offers unique benefits.
These studies would provide critical data on whether the intact dipeptide has specific biological effects or simply serves as an efficient delivery vehicle for its constituent amino acids.
Ethical Considerations and Regulatory Aspects in Translational Research
As research on this compound moves from the laboratory toward potential clinical applications, navigating the ethical and regulatory landscape becomes paramount. Translational research, which aims to bridge basic science and clinical practice, carries specific ethical responsibilities. iss.it
Key ethical principles that must be upheld include:
Scientific Rigor: Research must be methodologically sound to ensure that any potential applications are based on reliable data. iss.it
Informed Consent: In any future human trials, participants must be fully informed about the potential risks and benefits of the research. jocpr.comupenn.edu This is a critical requirement for maintaining trust and integrity. jocpr.com
Risk-Benefit Analysis: The potential benefits to individuals and society must outweigh the risks to research participants. iss.itnih.gov This assessment must be performed on a case-by-case basis. iss.it
Integrity and Honesty: Researchers must exhibit honesty and objectivity in data collection, analysis, and reporting. upenn.edu
Regulatory bodies will require comprehensive data packages demonstrating the compound's consistency, purity, and a well-understood mechanism of action before approving it for therapeutic use. The development of peptide-based drugs involves a complex interplay of scientific discovery, ethical considerations, and regulatory oversight to ensure they are safe and effective. jocpr.com
Q & A
Basic Research Questions
Q. How can L-Alanyl-L-Methionine be reliably detected and quantified in biological samples?
- Methodological Answer : Enzymatic assays using L-methionine-specific enzymes (e.g., methionine γ-lyase) coupled with spectrophotometric detection are effective. Validate assays with spiked recovery experiments and standard curves to ensure selectivity and linearity (detection limits typically ~0.1–5 µM). Include controls for endogenous methionine interference .
- Key Considerations : Optimize pH (7.0–8.0) and temperature (37°C) for enzyme activity. Use high-purity reference standards (e.g., ISO 17034-accredited suppliers) to minimize batch variability .
Q. What protocols ensure safe handling of this compound in laboratory settings?
- Methodological Answer : Wear nitrile gloves and lab coats to avoid skin contact. Use fume hoods for weighing/powder handling. Store in airtight containers at 4°C, away from oxidizing agents. For spills, neutralize with 5% sodium bicarbonate and dispose of waste per local regulations .
- Key Considerations : Regularly inspect PPE for integrity. Document exposure incidents and conduct risk assessments for long-term toxicity studies .
Q. How should researchers synthesize and characterize this compound for reproducibility?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids is common. Purify via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient). Confirm structure using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS). Report retention times, purity (>95%), and solvent systems in supplementary materials .
- Key Considerations : Validate peptide bonds via FT-IR (amide I band ~1650 cm⁻¹). For novel derivatives, provide elemental analysis (C, H, N, S) and optical rotation data .
Advanced Research Questions
Q. How can experimental design address contradictory data on this compound’s stability under physiological conditions?
- Methodological Answer : Conduct stability studies across pH (2.0–7.4), temperature (25–50°C), and redox environments (e.g., glutathione-rich media). Use LC-MS/MS to track degradation products (e.g., methionine sulfoxide). Include triplicate runs and statistical analysis (ANOVA) to identify confounding variables .
- Key Considerations : Pre-equilibrate buffers to avoid pH drift. Use deuterated solvents in NMR to monitor real-time degradation .
Q. What advanced techniques elucidate this compound’s interactions with metalloenzymes?
- Methodological Answer : Employ isothermal titration calorimetry (ITC) to measure binding affinities (Kd) and stoichiometry. Pair with X-ray crystallography (resolution ≤2.0 Å) to map active-site interactions. For dynamic studies, use stopped-flow spectroscopy to resolve kinetic intermediates .
- Key Considerations : Mutagenesis (e.g., alanine-scanning) can validate critical residues. Report buffer composition and metal ion concentrations (e.g., Zn²⁺, Mg²⁺) to ensure reproducibility .
Q. How should researchers resolve discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer : Perform meta-analyses of primary literature, focusing on assay conditions (e.g., cell lines, incubation times). Use standardized positive controls (e.g., N-acetylcysteine for antioxidant assays). Validate findings with orthogonal methods (e.g., gene expression profiling vs. enzymatic activity assays) .
- Key Considerations : Disclose batch-to-batch variability of compounds and cell passage numbers. Use blinded scoring for subjective endpoints (e.g., cytotoxicity grading) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
